molecular formula C9H8Cl3F2NO2 B1383197 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride CAS No. 1955515-25-9

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride

Cat. No.: B1383197
CAS No.: 1955515-25-9
M. Wt: 306.5 g/mol
InChI Key: OFIJNWQTHUCLIH-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride is a synthetic organic compound characterized by the presence of amino, dichlorophenyl, and difluoropropanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with difluoroacetic acid in the presence of a base to form an intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3,5-dichlorophenyl)propanoic acid: Lacks the difluoro groups, which may affect its reactivity and biological activity.

    3-Amino-3-(3,5-difluorophenyl)propanoic acid: Lacks the dichloro groups, leading to different chemical properties.

    3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid: The non-hydrochloride form of the compound.

Uniqueness

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride is unique due to the combination of amino, dichlorophenyl, and difluoropropanoic acid groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F2NO2.ClH/c10-5-1-4(2-6(11)3-5)7(14)9(12,13)8(15)16;/h1-3,7H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIJNWQTHUCLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride
Reactant of Route 2
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride
Reactant of Route 3
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride
Reactant of Route 4
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride
Reactant of Route 5
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride
Reactant of Route 6
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride

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